molecular formula C10H12O3 B019955 Ethyl (2-hydroxyphenyl)acetate CAS No. 41873-65-8

Ethyl (2-hydroxyphenyl)acetate

Cat. No. B019955
CAS RN: 41873-65-8
M. Wt: 180.2 g/mol
InChI Key: XTRBBJJVAIWTPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2-hydroxyphenyl)acetate-related compounds involves several innovative methods, demonstrating the compound's versatility in chemical synthesis. For example, Thalluri et al. (2014) discuss a method for the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement, highlighting efficient yields and environmentally friendly aspects (Thalluri et al., 2014). Another study by Altowyan et al. (2022) focuses on the synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for novel agents, emphasizing a facile synthesis route and the potential for biological activity (Altowyan et al., 2022).

Molecular Structure Analysis

The crystal and molecular structure of ethyl (2-hydroxyphenyl)acetate and related compounds have been extensively studied. For instance, Kaur et al. (2012) provide details on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, highlighting disorder throughout the molecule and intermolecular interactions influencing crystal packing stability (Kaur et al., 2012).

Scientific Research Applications

Ethyl (2-hydroxyphenyl)acetate is a chemical compound with the molecular formula C10H12O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One potential application of Ethyl (2-hydroxyphenyl)acetate is in the preparation of Acetate-Based Ionic Liquids (AcILs) . AcILs are a kind of typical carboxylate-based ILs, displaying excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .

The preparation methods of AcILs include one- and two-step synthesis . The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . Thereinto, the dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

  • Organic Synthesis Intermediate : Ethyl (2-hydroxyphenyl)acetate can be used as an intermediate in organic synthesis . It can be used in the laboratory research process and chemical production process .

  • Preparation of Anti-inflammatory Agents : Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being synthesized.

Safety And Hazards

Ethyl (2-hydroxyphenyl)acetate is associated with several safety hazards. It is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRBBJJVAIWTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194656
Record name Ethyl (2-hydroxyphenyl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-hydroxyphenyl)acetate

CAS RN

41873-65-8
Record name 2-(2-Hydroxyphenyl)acetic acid ethyl ester
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Record name Ethyl (2-hydroxyphenyl)acetate
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Record name Ethyl (2-hydroxyphenyl)acetate
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Record name Ethyl (2-hydroxyphenyl)acetate
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Record name ETHYL (2-HYDROXYPHENYL)ACETATE
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Synthesis routes and methods I

Procedure details

The stirred solution of 2-(2-Hydroxyphenyl)acetic acid (10 g, 65.7 mmol) and p-Toluenesulfonic acid monohydrate (1.40 g, 7.3 mmol) in abs ethanol (100 ml) was refluxed for 4 hours or until all the starting material is consumed. The reaction mixture was concentrated, diluted with ethyl acetate and washed with 1M HCl and brine. The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex:ethyl acetate 2:1) to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxyphenylacetic acid (6.06 g, 39.8 mmol) was dissolved in ethanol (180 ml) and the solution was added with concentrated sulfuric acid (2 ml) and heated under reflux for 90 minutes. The reaction mixture was concentrated under reduced pressure and diluted with ethyl acetate. The mixture was washed with water and saturated brine, and dried over sodium sulfate. Insoluble solids were removed by filtration, and the filtrate was concentrated under reduced pressure to obtain the title compound as orange oil (7.67 g, yield: quantitative).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S ADENİRAN, A KADİRİ… - Anatolian Journal of …, 2021 - dergipark.org.tr
The comparative assessment of six (6) Isolona species occurring in Nigeria and the Cameroons was undertaking using GC-MS analysis. The analysis was carried out with methanol …
Number of citations: 1 dergipark.org.tr
M Nayak, DK Singh, I Kim - Synthesis, 2017 - thieme-connect.com
Straightforward access to various 5- and 6-acylated naphtho[1,2-b]benzofurans was achieved by successive Sonogashira coupling and intramolecular alkyne carbonyl metathesis to …
Number of citations: 14 www.thieme-connect.com
A Kondybayev, AA Zhakupbekova, FB Amutova… - 2018 - agritrop.cirad.fr
The organoleptic properties of traditional dairy beverages done with non-conventional dairy species (horse, camel), popular in Central Asia, were rarely described in the literature. To …
Number of citations: 6 agritrop.cirad.fr

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